An In-depth Technical Guide to Methyl 5-Bromo-6-methoxy-3-nitropicolinate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 5-Bromo-6-methoxy-3-nitropicolinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the compound's inherent chemical logic.
Part 1: Compound Identification and Physicochemical Properties
While Methyl 5-Bromo-6-methoxy-3-nitropicolinate is not widely cataloged as a commercially available stock item, its parent carboxylic acid, 5-Bromo-6-methoxy-3-nitropicolinic acid , is identified with CAS Number 2281819-32-5 and a molecular weight of 277.03 g/mol .[1] The target compound of this guide is the methyl ester derivative of this acid.
The molecular formula for Methyl 5-Bromo-6-methoxy-3-nitropicolinate is C₈H₇BrN₂O₅. By adding a methylene group (CH₂) and removing a hydrogen atom from the carboxylic acid, the molecular weight can be precisely calculated.
Table 1: Core Physicochemical Data
| Property | Value | Source/Method |
| CAS Number | Not Assigned | Derived from parent acid |
| Molecular Formula | C₈H₇BrN₂O₅ | Calculated |
| Molecular Weight | 291.05 g/mol | Calculated |
| Parent Acid CAS | 2281819-32-5 | [1] |
| Parent Acid MW | 277.03 g/mol | [1] |
The physicochemical properties of this molecule are dictated by the interplay of its functional groups. The pyridine core, being electron-deficient, influences the overall reactivity. The bromo and nitro groups are strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.[2] The methoxy group, conversely, is an electron-donating group that can influence the regioselectivity of synthetic transformations.[3]
Part 2: Synthesis and Mechanistic Insights
The synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate can be logically approached via a two-stage process: first, the synthesis of the precursor 5-Bromo-6-methoxy-3-nitropicolinic acid, followed by its esterification.
Stage 1: Proposed Synthesis of 5-Bromo-6-methoxy-3-nitropicolinic acid
A plausible and efficient synthesis of the precursor acid can be envisioned starting from 6-hydroxypicolinic acid. This multi-step process is designed for regiochemical control.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification
-
Rationale: This acid-catalyzed esterification is an equilibrium process. Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield. [4][5]* Procedure:
-
Dissolve 5-Bromo-6-methoxy-3-nitropicolinic acid (CAS 2281819-32-5) in a large excess of anhydrous methanol. [1] 2. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. [6][7] 3. Reflux the solution for several hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Part 3: Applications in Research and Drug Discovery
Polysubstituted pyridine derivatives are a cornerstone of modern medicinal chemistry. [1][8]The unique arrangement of functional groups in Methyl 5-Bromo-6-methoxy-3-nitropicolinate makes it a highly valuable scaffold for several reasons:
-
Orthogonal Reactivity: The bromine atom at the 5-position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The nitro group can be reduced to an amine, which can then be further functionalized. The methyl ester can be hydrolyzed and used for amide bond formation. This orthogonal reactivity allows for the systematic exploration of chemical space around the pyridine core.
-
Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability and cell permeability. [9]The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the molecule and can be a key pharmacophore in certain drug classes. [10]* Scaffold for Bioactive Molecules: The picolinate core is found in numerous biologically active compounds, and the specific substitution pattern of this molecule could be leveraged to design novel inhibitors, receptor antagonists, or agonists.
Part 4: Safety and Handling
Given the absence of specific safety data for Methyl 5-Bromo-6-methoxy-3-nitropicolinate, a conservative approach based on the known hazards of structurally similar compounds, such as bromonitropyridines, is essential.
Table 2: Hazard Identification and Recommended Precautions
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [11] | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated fume hood. [12] |
| Skin Irritation | Causes skin irritation. [9] | Wear appropriate chemical-resistant gloves and a lab coat. [12] |
| Eye Irritation | Causes serious eye irritation. [9] | Wear safety glasses or goggles. [12] |
| Respiratory Irritation | May cause respiratory irritation. [12] | Handle in a fume hood to avoid inhaling dust. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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